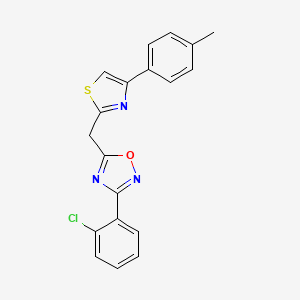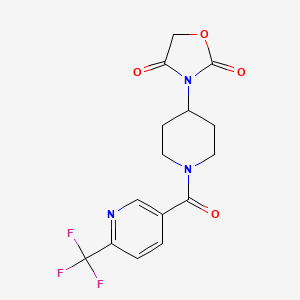
3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a trifluoromethyl group, which is often used in drug design due to its ability to improve the biological activity of compounds .
Molecular Structure Analysis
The molecular formula of this compound is C15H14F3N3O4. It contains a piperidine ring, a trifluoromethyl group, and an oxazolidine-2,4-dione group. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research on compounds structurally related to 3-(1-(6-(Trifluoromethyl)nicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione has demonstrated significant antimicrobial activities. For instance, the synthesis of 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones showed notable in vitro antibacterial and antifungal activity against strains like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and A. flavus, highlighting the potential of related structures in antimicrobial drug development (Prakash et al., 2010).
Chemical Synthesis Enhancements
The chemical synthesis of oxazolidine-2,4-diones, which share a core component with the compound , has been improved through various methods, including atmospheric carbon dioxide utilization. This innovative approach offers a novel and convenient access to various oxazolidine-2,4-diones under mild, transition-metal-free conditions, showcasing advancements in the efficient synthesis of this class of compounds (Zhang et al., 2015).
Development of Novel Heterocycles
A study focused on the expedient synthesis of novel hybrid heterocyclic systems comprising [1,2-c]oxazolidine, pyrrolidine, and piperidine units demonstrated the capability to create structurally complex heterocyclic hybrids. These compounds possess multiple rings and contiguous stereocenters, suggesting the versatility of oxazolidine derivatives in synthesizing complex molecular architectures for potential pharmaceutical applications (Arumugam et al., 2013).
Polymer Science Applications
In polymer science, oxazolidine compounds have been utilized as intermediates for the synthesis of novel polyureas. For example, the reaction of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates under specific conditions led to the formation of aliphatic-aromatic polyureas. These materials exhibit unique properties and potential applications in various fields, including coatings and adhesives (Mallakpour & Rafiee, 2003).
Contribution to Heterocyclic Chemistry
The compound's structural motif has also been explored for synthesizing functionalized piperidines, indicating its utility in the construction of biologically relevant heterocycles. Such studies contribute to the broader field of heterocyclic chemistry, offering pathways to new therapeutic agents and materials (Agami et al., 1996).
Mécanisme D'action
Orientations Futures
The future research directions involving this compound could include exploring its potential uses in pharmaceuticals, given the prevalence of piperidine derivatives in this field . Further studies could also investigate the properties of this compound and its derivatives, as well as develop more efficient methods for its synthesis.
Propriétés
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4/c16-15(17,18)11-2-1-9(7-19-11)13(23)20-5-3-10(4-6-20)21-12(22)8-25-14(21)24/h1-2,7,10H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZYLZSDEWJFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

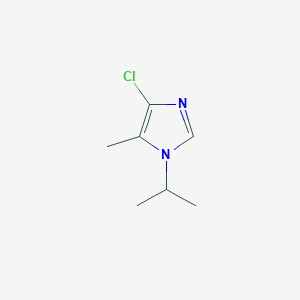
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)
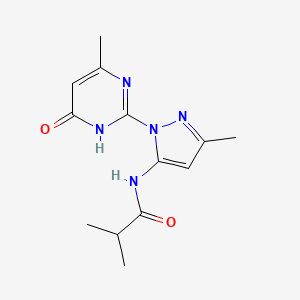
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

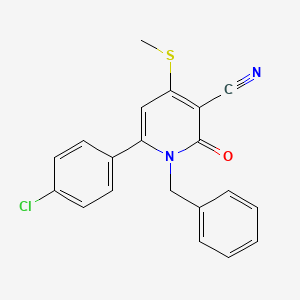
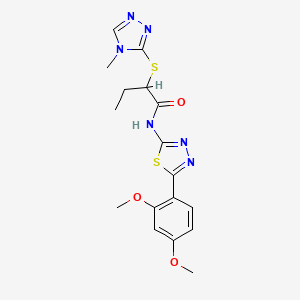

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)
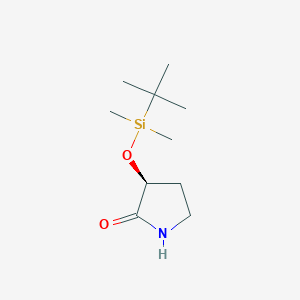
![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)
![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)
